Ethyl 3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate
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Overview
Description
Ethyl 3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are commonly used in the synthesis of various pharmaceuticals and agrochemicals. The presence of the furan ring and the ethyl ester group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate typically involves the reaction of 4-methylphenylfuran with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the furan ring, allowing it to react with the acrylate ester to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form saturated esters.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Ethyl 3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate involves its interaction with various molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to the modulation of enzymatic activities and cellular processes. The ester group can undergo hydrolysis to release the active furan derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl 3-(furan-2-yl)propionate
- 3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-ol
Uniqueness
Ethyl 3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate is unique due to the presence of the 4-methylphenyl group attached to the furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16O3 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)11-9-14-8-10-15(19-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
VOFALYYKTNHKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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